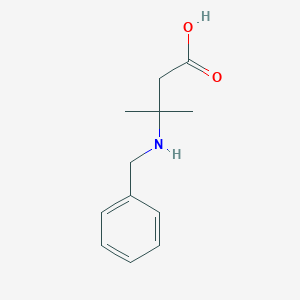

3-(Benzylamino)-3-methylbutanoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(benzylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,8-11(14)15)13-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNGBMVPJHMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456593 | |

| Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113479-11-1 | |

| Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Research Landscape of 3-(Benzylamino)-3-methylbutanoic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast expanse of chemical compounds, some molecules are extensively studied, their properties and potential applications meticulously documented. Others, like 3-(Benzylamino)-3-methylbutanoic Acid (CAS Number: 113479-11-1) , remain largely in the realm of synthetic intermediates, their full scientific story yet to be written. This technical guide addresses the current state of knowledge regarding this specific β-amino acid derivative.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a non-proteinogenic β-amino acid. Its structure features a carboxylic acid moiety, a secondary amine with a benzyl substituent, and a quaternary carbon at the β-position. This unique arrangement of functional groups suggests its potential as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113479-11-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Canonical SMILES | CC(C)(CC(=O)O)NCC1=CC=CC=C1 | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted) |

Section 2: The Synthetic Landscape: A Proposed Pathway

While a specific, detailed synthesis protocol for this compound is not documented in readily accessible literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of β-amino acids. A common and effective method is the Ritter reaction , which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.

Proposed Synthesis Workflow: A Conceptual Protocol

The synthesis of this compound could be envisioned through a multi-step process starting from commercially available precursors.

An In-Depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Benzylamino)-3-methylbutanoic acid, a synthetic amino acid derivative with potential applications in medicinal chemistry and materials science. This document delves into the molecule's structural characteristics, physicochemical properties, and outlines a plausible synthetic pathway based on established organic chemistry principles. Furthermore, it explores the prospective utility of this compound as a building block in drug discovery and a component in the development of novel materials, supported by an analysis of related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Introduction

This compound is an organic compound that has garnered interest as a versatile intermediate in various synthetic applications.[1] Its molecular architecture, featuring a benzylamino group and a carboxylic acid moiety on a substituted butane backbone, presents multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research where the development of novel therapeutic agents is paramount.[1] This guide will provide a detailed exploration of its molecular structure, properties, and potential synthesis, offering insights into its utility for the scientific community.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to understanding its reactivity and potential applications. This section elucidates the key structural features and predicted properties of this compound.

Molecular Identity

-

IUPAC Name: this compound

-

Synonyms: 3-methyl-3-[(phenylmethyl)amino]Butanoic acid, 3-Benzylamino-3-methylbutyric acid[1]

-

CAS Number: 113479-11-1[1]

-

Molecular Formula: C₁₂H₁₇NO₂[1]

-

Molecular Weight: 207.27 g/mol [1]

Structural Diagram

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a methyl group, a benzylamino group, and an ethyl-carboxylic acid chain.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the compound's structure and data from similar molecules.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

| pKa (Carboxylic Acid) | ~4-5 |

| pKa (Amine) | ~9-10 |

Synthesis and Characterization

As a synthetic compound, the preparation of this compound can be approached through established synthetic methodologies. This section outlines a plausible synthetic route and discusses the analytical techniques crucial for its characterization.

Retrosynthetic Analysis and Proposed Synthesis

A logical synthetic approach involves the reductive amination of a keto-acid precursor. This strategy is efficient and widely used for the synthesis of amino acids.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and should be optimized for laboratory conditions.

Step 1: Synthesis of Ethyl 3,3-dimethyl-2-oxobutanoate

-

To a solution of ethyl 3-oxobutanoate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.

-

After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature.

-

Repeat the deprotonation and methylation sequence to introduce the second methyl group at the α-position.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve ethyl 3,3-dimethyl-2-oxobutanoate and benzylamine in methanol.

-

Add sodium cyanoborohydride portion-wise to the solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid.

-

The resulting ester is then hydrolyzed using aqueous sodium hydroxide.

-

Neutralize the reaction mixture to precipitate the product, which can be collected by filtration and purified by recrystallization.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), a singlet for the methylene protons adjacent to the carboxylic acid (~2.5 ppm), and singlets for the two methyl groups (~1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbonyl (~175 ppm), the aromatic carbons (127-140 ppm), the benzylic carbon (~50 ppm), the quaternary carbon (~55 ppm), the methylene carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (~1710 cm⁻¹), N-H bending vibrations (~1600 cm⁻¹), and C-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 207.27). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it an attractive building block for the synthesis of novel compounds with potential biological activity and for the development of new materials.

Scaffold for Pharmaceutical Agents

The amino acid scaffold is a cornerstone in medicinal chemistry. The presence of both a secondary amine and a carboxylic acid allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space. This compound could serve as a precursor for the synthesis of:

-

Peptidomimetics: By incorporating it into peptide sequences, it can introduce conformational constraints and improve metabolic stability.

-

Enzyme Inhibitors: The functional groups can be tailored to interact with the active sites of various enzymes implicated in disease.

-

Receptor Ligands: The benzyl group can be modified to enhance binding affinity and selectivity for specific receptors.

While no specific biological activity has been reported for this compound itself, its structural similarity to other biologically active amino acid derivatives suggests its potential as a valuable starting material in drug discovery programs.

Monomer for Advanced Polymers

The bifunctional nature of this compound also lends itself to applications in materials science. It can potentially be used as a monomer in the synthesis of:

-

Polyamides and Polyesters: The amine and carboxylic acid groups can participate in polymerization reactions to form novel polymers with tailored properties.

-

Functionalized Materials: The benzyl group can be further functionalized to impart specific properties to the resulting polymer, such as hydrophobicity or a capacity for further chemical modification.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a synthetic compound with a molecular structure that holds significant promise for applications in both pharmaceutical research and materials science. This technical guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, and a plausible synthetic route. The versatility of its functional groups makes it a valuable scaffold for the creation of diverse and complex molecules. Further research into the synthesis, characterization, and evaluation of the biological and material properties of derivatives of this compound is warranted to fully unlock its potential.

References

-

LookChem. (n.d.). Cas 113479-11-1, this compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Benzylamino)-3-methylbutanoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(benzylamino)-3-methylbutanoic acid, a substituted β-amino acid of interest in peptidomimetics and drug development. β-Amino acids are crucial structural motifs, offering enhanced metabolic stability and unique conformational properties to peptide-based therapeutics.[1] This document moves beyond a simple recitation of procedures to offer a causal analysis of three primary synthetic strategies: Aza-Michael (Conjugate) Addition, a Reformatsky-Mannich approach, and the Ritter Reaction. Each pathway is dissected for its mechanistic underpinnings, operational advantages, and potential limitations. Detailed, self-validating experimental protocols are provided for each route, accompanied by process-flow visualizations and a comparative analysis to guide researchers and drug development professionals in selecting the optimal strategy for their specific laboratory or process chemistry needs.

Part 1: Introduction to this compound

Chemical Identity and Properties

This compound is a non-proteinogenic β-amino acid characterized by a gem-dimethyl substitution at the β-carbon (C3) and an N-benzyl protecting group. This substitution pattern imparts significant steric hindrance around the β-carbon, influencing its chemical reactivity and the conformational preferences of peptides incorporating this moiety.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol [2] |

| IUPAC Name | This compound |

| CAS Number | 15363-84-5[2] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water |

| pKa | ~4-5 (Carboxylic acid), ~9-10 (Amine) (Predicted) |

Scientific Significance of β³,³-Disubstituted Amino Acids

The interest in β-amino acids, and particularly their substituted analogs, stems from their profound impact on peptide and polymer science. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon into the peptide backbone, leading to more flexible chains that can adopt stable, non-natural secondary structures like helices and turns.[3] The gem-dimethyl substitution at the C3 position, as seen in the target molecule, provides a strong conformational constraint, which is a valuable tool in rational drug design for locking a bioactive peptide into its desired therapeutic conformation. Furthermore, the β-amino acid backbone is often resistant to enzymatic degradation by peptidases, significantly improving the in vivo half-life of peptide-based drugs.[1]

Part 2: Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals several viable bond disconnections, each forming the basis of a distinct synthetic strategy. The primary goal is to form the C2-C3 bond or the C3-N bond efficiently.

Caption: Retrosynthetic analysis of this compound.

Part 3: Key Synthetic Pathways in Detail

Pathway 1: Aza-Michael (Conjugate) Addition

This is the most direct and atom-economical approach, predicated on the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.

Principle & Mechanistic Insight: The reaction proceeds via a 1,4-conjugate addition (Aza-Michael reaction) of benzylamine to an electron-deficient alkene, ethyl 3,3-dimethylacrylate. The lone pair of the nitrogen atom in benzylamine acts as the nucleophile, attacking the β-carbon of the acrylate. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable ethyl ester product. The reaction can often proceed without a catalyst, although mild bases or Lewis acids can be employed to enhance the rate if necessary. The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3,3-dimethylacrylate (1.0 eq, e.g., 10 mmol, 1.28 g).

-

Add benzylamine (1.1 eq, 11 mmol, 1.18 g, 1.2 mL).

-

Add ethanol (20 mL) as the solvent.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester as a pale yellow oil.

Step 2: Saponification to this compound

-

Dissolve the purified ester from Step 1 (1.0 eq, e.g., 8 mmol) in a mixture of methanol (25 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Add sodium hydroxide (NaOH) pellets (2.0 eq, 16 mmol, 0.64 g) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~6 using 1M hydrochloric acid (HCl). The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: Workflow for the Aza-Michael Addition Pathway.

Pathway 2: Reformatsky-Mannich Reaction

Principle & Mechanistic Insight: This is a convergent synthesis involving two key fragments. First, an N-benzyl ketimine is formed in situ from the condensation of acetone and benzylamine, which serves as the electrophile. Second, a Reformatsky reagent is generated by treating ethyl bromoacetate with activated zinc metal.[4] This organozinc compound is a soft nucleophile that selectively attacks the electrophilic carbon of the imine. The resulting zinc-complex is then hydrolyzed during aqueous workup to afford the ethyl ester of the target molecule.[4] Subsequent saponification yields the final acid.

Step 1: Synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate

-

In a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.5 eq, 15 mmol, 0.98 g).

-

Add anhydrous tetrahydrofuran (THF, 50 mL).

-

In a separate flask, prepare a solution of acetone (1.2 eq, 12 mmol, 0.70 g, 0.88 mL) and benzylamine (1.0 eq, 10 mmol, 1.07 g, 1.09 mL) in anhydrous THF (20 mL). Add molecular sieves (4Å) and stir for 30 minutes to pre-form the imine.

-

To the zinc suspension, add a solution of ethyl bromoacetate (1.1 eq, 11 mmol, 1.84 g, 1.22 mL) in anhydrous THF (20 mL) dropwise. A gentle exotherm should be observed, indicating the formation of the Reformatsky reagent. Stir for 30 minutes at room temperature.

-

Add the pre-formed imine solution from step 3 to the Reformatsky reagent dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours. Monitor by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Saponification to this compound

-

Follow the identical saponification procedure as described in Pathway 1, Step 2.

Caption: Workflow for the Reformatsky-Mannich Pathway.

Pathway 3: Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation.[5] This route is mechanistically distinct and relies on harsh, acidic conditions.

Principle & Mechanistic Insight: This reaction proceeds by generating a stable tertiary carbocation from a suitable precursor in the presence of a strong acid like sulfuric acid.[6] 3,3-Dimethylacrylic acid is a viable starting material, as protonation of the alkene generates the required 1,1-dimethyl-2-carboxyethyl cation. This potent electrophile is then trapped by the nucleophilic nitrogen of benzyl cyanide. The resulting nitrilium ion intermediate is highly reactive and is subsequently hydrolyzed by water present in the reaction medium to form an N-benzyl amide intermediate. A final, vigorous acid- or base-catalyzed hydrolysis of this stable amide is required to liberate the desired carboxylic acid and benzylamine.

Step 1: Synthesis of N-benzyl-3-formamido-3-methylbutanamide (Intermediate Amide)

-

Caution: This reaction uses concentrated strong acid and a cyanide source. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a 100 mL flask cooled in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 25 mL).

-

Slowly add 3,3-dimethylacrylic acid (1.0 eq, 20 mmol, 2.0 g) to the cold acid with vigorous stirring.

-

Once the acid has dissolved, add benzyl cyanide (1.2 eq, 24 mmol, 2.81 g, 2.7 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker.

-

Neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic. This will be highly exothermic.

-

Extract the aqueous slurry with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude N-benzyl amide intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Hydrolysis of the Amide

-

Combine the crude amide from Step 1 (1.0 eq) with 6M HCl (50 mL) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux and maintain for 24-48 hours. The reaction is slow and should be monitored by TLC.

-

After cooling, a precipitate of the product may form. Adjust the pH of the solution to ~6 with NaOH to maximize precipitation.

-

Isolate the product via filtration as described in Pathway 1, Step 2.

Caption: Workflow for the Ritter Reaction Pathway.

Part 4: Comparative Analysis of Synthesis Routes

The choice of an optimal synthetic pathway depends on factors such as starting material availability, required scale, tolerance for harsh reagents, and desired operational simplicity.

| Parameter | Pathway 1: Aza-Michael | Pathway 2: Reformatsky-Mannich | Pathway 3: Ritter Reaction |

| Key Transformation | C-N Bond Formation | C-C Bond Formation | C-N & C-C Formation |

| Number of Steps | 2 | 2 | 2 |

| Starting Materials | Ethyl 3,3-dimethylacrylate, Benzylamine | Acetone, Benzylamine, Ethyl bromoacetate | 3,3-Dimethylacrylic acid, Benzyl cyanide |

| Reagents & Conditions | Mild (Reflux in EtOH, RT Saponification) | Mild (Anhydrous THF, RT) | Harsh (Conc. H₂SO₄, Vigorous Hydrolysis) |

| Typical Yields | High (>80% overall) | Moderate to Good (50-70% overall) | Moderate (40-60% overall) |

| Atom Economy | Excellent | Good | Moderate |

| Safety Concerns | Standard organic lab hazards | Handling of activated zinc and bromoacetate | Concentrated strong acids, cyanides |

| Key Advantage | Simplicity, high yield, mild conditions | Convergent, uses simple starting materials | Utilizes different functional group precursors |

| Key Limitation | Requires specific α,β-unsaturated ester | Requires anhydrous conditions, zinc activation | Harsh conditions, potential for side reactions |

Part 5: Conclusion and Recommendation

This guide has detailed three viable synthetic routes to this compound.

-

The Aza-Michael Addition (Pathway 1) stands out as the most efficient and practical method for laboratory-scale synthesis. Its operational simplicity, use of mild conditions, high yields, and excellent atom economy make it the superior choice, provided the starting acrylate is accessible.

-

The Reformatsky-Mannich Reaction (Pathway 2) is a strong alternative. While it requires more stringent anhydrous conditions, its use of simple, readily available precursors (acetone, benzylamine, ethyl bromoacetate) makes it a valuable and flexible strategy.

-

The Ritter Reaction (Pathway 3) is mechanistically interesting but operationally challenging. The requirement for concentrated sulfuric acid and a final, vigorous amide hydrolysis limits its practical appeal for routine synthesis, reserving it for situations where the specific precursors are uniquely available or other routes have failed.

For researchers and drug development professionals, the Aza-Michael Addition is the recommended primary pathway for accessing this compound due to its overall efficiency, scalability, and favorable safety profile.

Part 6: References

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic-Chemistry.org. [Link]

-

University of Vienna. (2022, July 18). A new method for the synthesis of β-amino acids. chemie.univie.ac.at. [Link]

-

ACS Publications. (n.d.). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]

-

Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. hilarispublisher.com. [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. nro-chem.com. [Link]

-

University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. chemistry.illinois.edu. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. en.wikipedia.org. [Link]

-

MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. mdpi.com. [Link]

-

CABI Digital Library. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. cabidigitallibrary.org. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic-Chemistry.org. [Link]

-

National Institutes of Health. (n.d.). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. ncbi.nlm.nih.gov. [Link]

-

ACS Publications. (n.d.). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones. pubs.rsc.org. [Link]

-

Wikipedia. (n.d.). Mannich reaction. en.wikipedia.org. [Link]

-

Wikipedia. (n.d.). Ritter reaction. en.wikipedia.org. [Link]

-

Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. patents.google.com.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic-Chemistry.org. [Link]

-

Organic Chemistry Portal. (2019, November 1). Ritter Reaction. organic-chemistry.org. [Link]

-

OpenOChem Learn. (n.d.). Ritter Reaction. openochem.org. [Link]

-

PubChem. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. pubchem.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... researchgate.net. [Link]

-

PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. pubchem.ncbi.nlm.nih.gov. [Link]

-

Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). patents.google.com.

-

MySkinRecipes. (n.d.). 3-Amino-3-Methylbutanoic Acid. myskinrecipes.com. [Link]

-

MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. mdpi.com. [Link]

-

PubMed. (2021, October 28). Characterization of metabolic pathways for biosynthesis of the flavor compound 3-methylbutanal by Lactococcus lactis. pubmed.ncbi.nlm.nih.gov. [Link]

-

Google Patents. (n.d.). EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid. patents.google.com.

-

bionity.com. (n.d.). 3-Methylbutanoic acid. bionity.com. [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of flavor compound 3-methylbutanal derived from leucine by Lactococcus lactis 517: From a transcriptomics perspective | Request PDF. researchgate.net. [Link]

Sources

An In-depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Benzylamino)-3-methylbutanoic acid, a versatile amino acid derivative with significant potential as a building block in medicinal chemistry and materials science. This document details the compound's nomenclature, physicochemical properties, and outlines a plausible synthetic route. Furthermore, it explores its current and potential applications, particularly as a key intermediate in the synthesis of complex organic molecules and pharmacologically active agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound is a synthetic, non-proteinogenic β-amino acid derivative. Its structure, which combines a benzylamine moiety with a sterically hindered carboxylic acid, makes it a valuable intermediate in organic synthesis.[1] The presence of both a secondary amine and a carboxylic acid functional group allows for a wide range of chemical modifications, enabling its incorporation into more complex molecular architectures. This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its application in research and development.

Nomenclature and Chemical Identity

A clear understanding of the compound's nomenclature is crucial for accurate scientific communication.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is This compound .

Synonyms

Several synonyms are used in the literature and commercial listings to refer to this compound. These include:

Chemical Identifiers

For unambiguous identification, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 113479-11-1 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [3] |

| MDL Number | MFCD18375304 | [3] |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Solid | General observation for similar compounds. |

| Purity | ≥97% | As specified by commercial suppliers.[3] |

| Storage Temperature | Room temperature, dry, inert atmosphere | Recommended for maintaining stability.[1][2] |

Note: Properties such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult the certificate of analysis from their supplier.

Synthesis Methodology

This compound is not a naturally occurring compound and must be prepared through chemical synthesis.[1] A common and logical approach to its synthesis involves the reductive amination of a β-keto acid precursor or a related derivative.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of 3-amino-3-methylbutanoic acid with benzaldehyde. This reaction proceeds in two key steps: the formation of a Schiff base intermediate, followed by its reduction to the secondary amine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard organic chemistry practices for reductive amination. Optimization of reaction conditions may be necessary to achieve high yields and purity.

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 3-amino-3-methylbutanoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add benzaldehyde (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the Schiff base.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

-

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure can be found embedded within larger pharmacologically active compounds, where it can influence properties such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, derivatives of benzylamino acids are explored in the development of various therapeutic agents.

Building Block in Medicinal Chemistry

In drug discovery, the modification of lead compounds is a crucial step in optimizing their efficacy and safety. This compound can serve as a scaffold for the generation of compound libraries. The secondary amine and carboxylic acid functionalities provide two points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential in Materials Science

The incorporation of amino acid derivatives into polymers and other materials can impart unique properties. This compound could be utilized in the development of novel materials with tailored characteristics for applications in areas such as biocompatible polymers, functional coatings, and advanced adhesives.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in pharmaceutical and materials science research. Its unique structural features provide a platform for the synthesis of a wide range of complex molecules. While detailed experimental data on the compound itself is somewhat limited in the public domain, its utility as a building block is evident from its commercial availability and the general principles of organic synthesis. This technical guide serves as a foundational resource to encourage and facilitate further exploration and application of this promising compound in innovative research and development endeavors.

References

-

LookChem. (n.d.). Cas 113479-11-1, this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

"3-(Benzylamino)-3-methylbutanoic Acid" physical and chemical properties

An In-depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This compound (CAS No: 113479-11-1) is a synthetic amino acid derivative with a unique structural scaffold, positioning it as a valuable building block in medicinal chemistry, chemical synthesis, and material science.[1] Characterized by a benzyl-protected tertiary amine and a carboxylic acid moiety, this compound offers multiple reactive sites for the synthesis of more complex molecules.[1][2] Its application spans from being a key intermediate in the production of novel chemical entities to a component in the development of advanced materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a plausible synthetic route, spectroscopic characteristics, and potential applications, grounded in established chemical principles.

Chemical Identity and Structure

This compound is an organic compound that is not found naturally and must be synthesized in a laboratory setting.[1] Its structure incorporates a butanoic acid backbone, substituted at the C3 position with two methyl groups and a benzylamino group.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. While some empirical data for this specific molecule is not widely published, we can consolidate the known information and predict other properties based on its structure.

| Property | Value | Source(s) |

| CAS Number | 113479-11-1 | [1][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |

| Molecular Weight | 207.27 g/mol | [1][3][4] |

| Synonyms | 3-methyl-3-[(phenylmethyl)amino]Butanoic acid; 3-Benzylamino-3-methylbutyric acid | [1] |

| Appearance | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Purity (Typical) | >97% | [4] |

| Storage Conditions | Room temperature, dry environment | [2] |

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in the provided literature, a logical and efficient synthetic route can be proposed based on fundamental organic chemistry principles. A common method for synthesizing N-substituted amino acids is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This pathway involves two primary steps:

-

Imine Formation: Reaction of a precursor amino acid, 3-amino-3-methylbutanoic acid, with benzaldehyde to form a Schiff base (imine).

-

Reduction: Subsequent reduction of the imine intermediate to yield the final secondary amine product. This is a standard and high-yielding method for N-alkylation of amines.

Sources

An In-depth Technical Guide to Investigating the Potential Biological Activity of 3-(Benzylamino)-3-methylbutanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel compound, 3-(Benzylamino)-3-methylbutanoic Acid. By leveraging established principles of medicinal chemistry and neuropharmacology, we will outline a logical, evidence-based approach to characterizing this molecule's therapeutic potential, with a primary focus on its plausible interaction with the GABAergic system.

Introduction: Deconstructing this compound

This compound is a synthetic molecule featuring a β-amino acid backbone. The presence of this structural motif is of significant interest in medicinal chemistry, as β-amino acids are known to form stable secondary structures in peptides and can impart resistance to enzymatic degradation.[1][2][3] This inherent stability makes them attractive building blocks for developing novel therapeutics with improved pharmacokinetic profiles.[4]

The core structure of this compound also bears a notable resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[5][6] GABA plays a crucial role in regulating neuronal excitability, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and neuropathic pain.[6][7] Consequently, compounds that modulate the GABAergic system, known as GABA analogues, are of significant therapeutic interest.[8][9] The structural similarities between this compound and known GABA analogues suggest a compelling hypothesis: this molecule may exert its biological effects through interaction with GABA receptors or related pathways.

This guide will delineate a comprehensive research plan to investigate this hypothesis, starting with fundamental in vitro assays and progressing to more complex cellular and functional studies.

The Central Hypothesis: A Novel GABAergic Modulator?

Our primary hypothesis is that this compound functions as a modulator of the GABAergic system. This modulation could occur through several mechanisms:

-

Direct agonism or antagonism of GABA receptors: The compound may bind directly to GABA-A or GABA-B receptors, either mimicking the effect of GABA (agonist) or blocking it (antagonist).

-

Allosteric modulation: It could bind to a site on the GABA receptor distinct from the GABA binding site, thereby enhancing or diminishing the receptor's response to GABA.

-

Inhibition of GABA reuptake: The molecule might block the GABA transporters (GATs) responsible for removing GABA from the synaptic cleft, thus prolonging its inhibitory action.

-

Inhibition of GABA transaminase (GABA-T): It could inhibit the enzyme responsible for GABA degradation, leading to increased synaptic GABA concentrations.

The following experimental workflow is designed to systematically test these possibilities.

Experimental Workflow for Characterizing Biological Activity

This section details a step-by-step experimental plan. For each stage, we provide the rationale, a detailed protocol, and potential outcomes.

Phase 1: In Vitro Receptor Binding Assays

Rationale: The initial step is to determine if this compound directly interacts with GABA receptors. Radioligand binding assays are a sensitive and quantitative method to assess this.

Experimental Protocol: GABA-A and GABA-B Receptor Binding Assays

-

Preparation of Membranes:

-

Source: Commercially available rat brain cortical membranes or membranes from cell lines stably expressing human recombinant GABA-A or GABA-B receptors.

-

Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

For GABA-A Receptors:

-

Radioligand: [³H]-Muscimol (a potent GABA-A agonist) or [³H]-Flunitrazepam (a benzodiazepine site ligand).

-

Set up assay tubes containing:

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Membrane preparation (50-100 µg protein).

-

[³H]-Muscimol (e.g., 1-2 nM).

-

Increasing concentrations of this compound (e.g., 1 nM to 100 µM).

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).

-

-

For GABA-B Receptors:

-

Radioligand: [³H]-GABA or a specific GABA-B antagonist like [³H]-CGP54626.

-

Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Follow a similar setup as for GABA-A, using unlabeled baclofen (a GABA-B agonist) to determine non-specific binding.

-

-

-

Incubation and Termination:

-

Incubate tubes at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).

-

Data Presentation:

| Receptor Target | Radioligand | IC₅₀ (µM) | Ki (µM) |

| GABA-A | [³H]-Muscimol | ||

| GABA-B | [³H]-CGP54626 |

Interpretation of Results:

-

A low IC₅₀ value suggests a high affinity of the compound for the receptor.

-

If the compound displaces the radioligand, it indicates direct binding. Further functional assays are needed to determine if this interaction is agonistic or antagonistic.

-

If no significant displacement is observed, it is unlikely that the compound acts directly on the GABA binding site of these receptors.

Phase 2: Functional Characterization using Electrophysiology

Rationale: If binding is confirmed, the next crucial step is to determine the functional consequence of this binding. Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors allows for the direct measurement of ion channel activity.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).

-

Plate cells on glass coverslips for recording.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull patch pipettes from borosilicate glass and fill with an internal solution containing a high chloride concentration (to record GABA-A receptor-mediated currents).

-

The external solution should be a standard physiological saline (e.g., Krebs solution).

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply GABA (e.g., 10 µM) to the cell using a rapid perfusion system to elicit a baseline current response.

-

After establishing a stable baseline, co-apply GABA with increasing concentrations of this compound.

-

To test for direct agonism, apply this compound in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents.

-

Normalize the current amplitude in the presence of the test compound to the baseline GABA response.

-

Construct a concentration-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

For allosteric modulators, assess the shift in the GABA concentration-response curve in the presence of the test compound.

-

Mandatory Visualization:

Caption: A streamlined workflow for characterizing the biological activity of this compound.

Phase 3: Investigating Alternative Mechanisms - GABA Uptake and Metabolism

Rationale: If the compound does not show direct receptor binding or functional modulation, it may be acting on the proteins that regulate GABA levels in the synapse.

Experimental Protocol: [³H]-GABA Uptake Assay in Synaptosomes

-

Preparation of Synaptosomes:

-

Prepare a crude synaptosomal fraction from rat brain cortex.

-

Homogenize the tissue in sucrose buffer and centrifuge at low speed to remove larger debris.

-

Centrifuge the supernatant at a higher speed to pellet the synaptosomes.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine) as a positive control.

-

Initiate uptake by adding [³H]-GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

-

Data Analysis:

-

Quantify the amount of [³H]-GABA taken up by the synaptosomes using liquid scintillation counting.

-

Calculate the percentage inhibition of GABA uptake and determine the IC₅₀.

-

Experimental Protocol: GABA-Transaminase (GABA-T) Activity Assay

-

Enzyme Source:

-

Use purified GABA-T or a mitochondrial fraction from brain tissue.

-

-

Activity Assay:

-

Several commercial kits are available that measure GABA-T activity through a coupled enzyme reaction that produces a colorimetric or fluorometric output.

-

Incubate the enzyme with its substrates (GABA and α-ketoglutarate) in the presence of varying concentrations of this compound.

-

Use a known GABA-T inhibitor (e.g., vigabatrin) as a positive control.

-

-

Data Analysis:

-

Measure the rate of the reaction and calculate the percentage inhibition of GABA-T activity.

-

Determine the IC₅₀ of the compound.

-

Mandatory Visualization:

Caption: Potential interaction points of the test compound within the GABAergic synapse.

Summary and Future Directions

Positive results in any of these assays would warrant further investigation, including:

-

In vivo studies: To assess the compound's effects on animal models of anxiety, epilepsy, or pain.

-

Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

-

Toxicity studies: To evaluate the safety profile of the compound.

By following the rigorous scientific approach detailed in this guide, researchers can effectively characterize the pharmacological profile of this compound and determine its potential as a lead compound for the development of new therapeutics targeting the central nervous system.

References

-

G. Cardillo, C. Tomasini, "The Chemistry of β-Amino Acids", Chemical Society Reviews, vol. 26, pp. 117-128, 1997. URL: [Link]

-

Wikipedia, "GABA", Wikipedia, 2023. URL: [Link]

-

K. Gajcy, S. Lochynski, T. Librowski, "A Role of GABA Analogues in the Treatment of Neurological Diseases", Current Medicinal Chemistry, vol. 17, no. 22, pp. 2338-2347, 2010. URL: [Link]

-

Drugs.com, "Gamma-aminobutyric acid analogs", Drugs.com, 2023. URL: [Link]

-

RxList, "How Do GABA Analogs Work?", RxList, 2021. URL: [Link]

-

N. N. Riaz, F. Rehman, M. M. Ahmad, "β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review", Medicinal Chemistry, vol. 7, no. 8, 2017. URL: [Link]

-

N. N. Riaz, F. Rehman, M. M. Ahmad, "β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review", ResearchGate, 2017. URL: [Link]

-

S. H. Gellman, "Foldamers: a manifesto", Accounts of Chemical Research, vol. 31, no. 4, pp. 173-180, 1998. URL: [Link]

-

ChiroBlock, "Beta2-Amino Acids: Synthesis Approaches & Compounds", ChiroBlock, 2023. URL: [Link]

-

K. Gajcy, S. Lochyński, T. Librowski, "A role of GABA analogues in the treatment of neurological diseases", Current Medicinal Chemistry, vol. 17, no. 22, pp. 2338-47, 2010. URL: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 9. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

"3-(Benzylamino)-3-methylbutanoic Acid" as a building block in organic synthesis

An In-Depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Unique Architectural Element

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a non-proteinogenic β-amino acid, has emerged as a valuable intermediate for chemists in pharmaceutical and materials science research.[1] Its structure is distinguished by three key features: a β-amino acid backbone, a quaternary carbon atom at the C3 position, and a benzyl-protected secondary amine.

This unique combination of functionalities imparts specific steric and electronic properties that can be exploited in a variety of synthetic transformations. The β-amino acid scaffold is a well-established motif for inducing novel secondary structures in peptides and enhancing proteolytic stability.[2] The gem-dimethyl substitution at the C3 position introduces significant steric hindrance, which can direct the stereochemical outcome of reactions and lock the molecular backbone into preferred conformations. Finally, the benzyl group serves as a robust protecting group for the amine, which can be selectively removed under specific conditions, or it can be retained as an integral part of the final molecular structure.[1]

This guide provides a technical overview of this compound, detailing its synthesis, physicochemical properties, and core applications as a building block, complete with field-proven protocols and mechanistic insights for the research scientist.

Physicochemical Properties

A foundational understanding of a building block's properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 113479-11-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Purity | >97% (Typical) | [3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Synthesis of the Building Block

The most direct and common method for preparing this compound is through the N-alkylation of its precursor, 3-Amino-3-methylbutanoic acid. Reductive amination offers a high-yield, selective pathway that minimizes the risk of over-alkylation.[4] This process involves the initial formation of an imine between the primary amine and benzaldehyde, which is then reduced in situ to the desired secondary amine.

Caption: Workflow for the synthesis via reductive amination.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a reliable method for the N-benzylation of 3-amino-3-methylbutanoic acid. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is crucial; it is mild enough to not reduce the aldehyde but is highly effective at reducing the intermediate iminium ion, leading to high chemoselectivity.[4]

Materials and Reagents:

-

3-Amino-3-methylbutanoic acid (1.0 eq)[5]

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial Acetic Acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolution: Suspend 3-Amino-3-methylbutanoic acid (1.0 eq) in methanol in a round-bottom flask. Stir the suspension at room temperature.

-

Imine Formation: Add benzaldehyde (1.1 eq) to the suspension. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture for 1-2 hours at room temperature.

-

Reduction: In a separate flask, carefully prepare a solution or suspension of sodium triacetoxyborohydride (1.5 eq) in the same solvent. Add this reducing agent portion-wise to the reaction mixture over 30 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and adjust the pH to ~10-11 with 1 M NaOH to ensure the product is in its carboxylate salt form and soluble in the aqueous phase. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted benzaldehyde and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of ~5-6 with 1 M HCl. The product should precipitate out of the solution as a zwitterion.

-

Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether.

-

-

Purification: Dry the solid under high vacuum. The product is often pure enough for subsequent steps. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Application 1: A Building Block for Peptidomimetics

A primary application of β-amino acids is their incorporation into peptide chains to create peptidomimetics or β-peptides.[2] These modified peptides often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life, a highly desirable trait for therapeutic peptides.[2] The gem-dimethyl group on this compound provides a strong conformational constraint, influencing the secondary structure of the resulting peptide.

For incorporation using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-benzyl group is typically replaced with an Fmoc protecting group. However, for specific applications, the benzyl group can be retained and the carboxylic acid is activated for coupling.

Caption: Integration into a peptide via Solid-Phase Peptide Synthesis.

Protocol 2: Incorporation into a Peptide Sequence (SPPS)

This protocol outlines a standard coupling cycle for incorporating this compound into a peptide sequence on a solid support. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the resin has a free amino group ready for coupling.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound (4.0 eq)

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq)[6]

-

N,N'-Diisopropylethylamine (DIPEA) (8.0 eq)

-

N,N'-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Pre-activation: In a clean vial, dissolve this compound (4.0 eq) and HCTU (3.9 eq) in a minimal amount of DMF. Add DIPEA (8.0 eq) and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution should change color.

-

Resin Preparation: Swell the peptide-resin in DMF inside the SPPS reaction vessel. Drain the solvent.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the quaternary carbon.

-

Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin again as in step 4.

-

Confirmation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary/secondary amines, indicating a successful coupling reaction.

-

Continuation: The resin is now ready for the next deprotection and coupling cycle of the subsequent amino acid in the sequence.

Application 2: Precursor to Substituted β-Lactams

The 1,4-relationship between the amine and the carboxylic acid in β-amino acids makes them ideal precursors for the synthesis of four-membered nitrogen-containing heterocycles known as β-lactams.[7] The β-lactam ring is the core structural motif of the penicillin and cephalosporin families of antibiotics.[8][9] The synthesis of novel β-lactam analogues remains a critical area of research in the fight against antibiotic resistance. Intramolecular cyclization of this compound can be achieved using a variety of amide coupling or cyclodehydration reagents.

Caption: Cyclization pathway to a substituted β-lactam.

Protocol 3: Synthesis of 1-Benzyl-4,4-dimethylazetidin-2-one

This protocol employs a modern cyclodehydration agent, such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which is effective for forming amide bonds under mild conditions, making it suitable for the construction of strained ring systems like β-lactams.

Materials and Reagents:

-

This compound (1.0 eq)

-

2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent) (1.2 eq)

-

Triethylamine (TEA) or Proton-Sponge® (3.0 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM), anhydrous

-

Round-bottom flask (flame-dried), magnetic stirrer, reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Addition: To the flask, add a solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature.

-

Activation: Add 2-chloro-1-methylpyridinium iodide (1.2 eq) to the solution. The mixture may become colored.

-

Cyclization: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-12 hours. The high temperature is necessary to overcome the entropic barrier of forming a four-membered ring.

-

Monitoring: Follow the progress of the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-lactam.

Conclusion and Future Outlook

This compound stands as a testament to the power of rationally designed building blocks in modern organic synthesis. Its sterically hindered β-amino acid structure provides a robust platform for creating molecules with controlled conformations and enhanced stability. The protocols detailed herein for its synthesis and application in peptidomimetics and β-lactam construction demonstrate its versatility and utility for professionals in drug development and materials science.[1] As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic deployment of unique building blocks like this compound will undoubtedly play an increasingly critical role in the innovation pipeline.

References

-

This compound - LookChem. LookChem. [Link]

-

Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. ResearchGate. [Link]

-

3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem. PubChem. [Link]

-

Ethyl 3-(benzylamino)-3-methylbutanoate | C14H21NO2 | CID 288946 - PubChem. PubChem. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Cyclization Reactions of 3a under Different Conditions a - ResearchGate. ResearchGate. [Link]

-

3-Methylbutanoic acid. Wikipedia. [Link]

-

3-Methylbutanoic acid, TMS derivative - NIST WebBook. NIST. [Link]

-

2-(benzylamino)-3-methylbutanoic acid hydrochloride (C12H17NO2) - PubChemLite. PubChemLite. [Link]

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. ResearchGate. [Link]

-

Methods and protocols of modern solid phase peptide synthesis - ResearchGate. ResearchGate. [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Ingenta Connect. [Link]

-

Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. [Link]

-

Butanoic acid, 3-methyl- - NIST WebBook. NIST. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]

- Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents.

-

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. ResearchGate. [Link]

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.

-

Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. PubMed Central. [Link]

-

Heteroatom-activated beta-lactam antibiotics... PubMed. [Link]

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

- N - Googleapis.com.

-

β-Lactam antibiotic targets and resistance mechanisms... PMC - PubMed Central. [Link]

-

(PDF) Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. ResearchGate. [Link]

-

Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring... NIH. [Link]

-

Cu(OAc) catalyzed N-benzylation of 3-aminocoumarins... Zenodo. [Link]

Sources

- 1. Cas 113479-11-1,this compound | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Benzylamino)-3-methylbutanoic acid, a synthetic amino acid derivative with potential applications in medicinal chemistry and drug development. While direct research on this specific molecule is limited, this document synthesizes information on its chemical properties, plausible synthetic routes, and predicted biological activities based on structurally related compounds.

Introduction: The Significance of N-Benzyl β-Amino Acids

This compound belongs to the class of N-benzyl β-amino acids. The β-amino acid scaffold is a crucial component in many biologically active molecules and pharmaceuticals. The incorporation of a benzyl group on the amine can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

The unique structural feature of this compound is the quaternary carbon at the 3-position, which can impart conformational rigidity and potentially enhance binding affinity to target proteins. This guide will explore the synthesis of this intriguing molecule and delve into its potential pharmacological applications by drawing parallels with analogous compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | LookChem[1] |

| Molecular Weight | 207.27 g/mol | Echemi[2] |

| CAS Number | 113479-11-1 | LookChem[1] |

| Predicted XLogP3 | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | Echemi[2] |

| Hydrogen Bond Acceptor Count | 3 | Echemi[2] |

| Rotatable Bond Count | 5 | Echemi[2] |

Synthesis Methodologies: A Plausible Approach

Proposed Synthesis via the Ritter Reaction

The Ritter reaction is a powerful method for the formation of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol.[4][5] This can be adapted to synthesize the target molecule.

Experimental Protocol: A Hypothetical Ritter-based Synthesis

-

Carbocation Formation: 3-Methyl-1-butene-3-ol is treated with a strong acid (e.g., concentrated sulfuric acid) to generate a stable tertiary carbocation.

-

Nitrile Addition: Benzyl cyanide is added to the reaction mixture. The nitrogen of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

-

Hydrolysis: The reaction mixture is then subjected to aqueous workup. The nitrilium ion is hydrolyzed to yield the corresponding N-benzyl amide.

-

Amide Hydrolysis: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Proposed Synthesis via a Modified Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids, but it can be adapted for β-amino acids.[3][6][7][8]

Experimental Protocol: A Hypothetical Modified Strecker Synthesis

-

Imine Formation: Acetone is reacted with benzylamine in the presence of a dehydrating agent to form the corresponding N-benzyl imine.

-

Cyanide Addition: The imine is then treated with a cyanide source, such as potassium cyanide, to form an α-aminonitrile.

-

Reformatsky-type Reaction: The α-aminonitrile undergoes a Reformatsky-type reaction with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of zinc to form a β-amino ester.

-

Hydrolysis: The resulting ester is hydrolyzed to yield this compound.

Potential Biological Activities and Therapeutic Applications

Direct pharmacological studies on this compound are scarce. However, the structural motifs present in this molecule are found in compounds with known biological activities, suggesting potential therapeutic applications.

Neurological and Psychiatric Disorders

N-benzyl substituted amino acid derivatives have shown promise as modulators of the central nervous system.

-

Anticonvulsant Activity: Structurally related N-benzyl amino acid amides have demonstrated potent anticonvulsant effects in preclinical models.[1][9] These compounds are thought to exert their effects by modulating voltage-gated sodium channels. The N-benzyl group is a key pharmacophore in these molecules, contributing to their activity.[9]

-

Serotonin Receptor Agonism: N-benzyl phenethylamines are known to be potent agonists of 5-HT₂A/₂C serotonin receptors.[10] Agonism at these receptors is a hallmark of psychedelic compounds and is also being explored for the treatment of depression and anxiety. The benzylamino moiety is crucial for this activity.

Given these precedents, this compound could potentially exhibit activity as an anticonvulsant or a modulator of serotonergic systems.

Other Potential Applications

The β-amino acid framework is versatile, and derivatives have been explored for a range of other therapeutic areas.

-

Antihypertensive Activity: Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been investigated as angiotensin-II receptor antagonists for the treatment of hypertension.[11]

-

Anticancer Activity: Some β-phenylalanine derivatives have been synthesized and evaluated for their antiproliferative effects in cancer cell lines.[12]

Further research is required to determine if this compound possesses similar activities.

Future Directions and Conclusion

This compound is a compound of interest due to its unique chemical structure. While direct experimental data is limited, this guide has outlined plausible synthetic routes and potential biological activities based on the well-documented chemistry and pharmacology of related N-benzyl and β-amino acid derivatives.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound.

-

Conducting in vitro and in vivo screening to evaluate its potential anticonvulsant, serotonergic, antihypertensive, and anticancer activities.

-

Performing structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for desired biological effects.

This in-depth analysis provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives.

References

-

LookChem. This compound. [Link]

-

PubChem. Ethyl 3-(benzylamino)-3-methylbutanoate. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 3-Amino-3-methylbutanoic acid. [Link]

-